molecular formula C14H12O3 B116517 3-(Benzyloxy)-4-hydroxybenzaldehyde CAS No. 50773-56-3

3-(Benzyloxy)-4-hydroxybenzaldehyde

Cat. No. B116517
CAS RN: 50773-56-3
M. Wt: 228.24 g/mol
InChI Key: CWMRCRFALIQFHU-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-hydroxybenzaldehyde is a chemical compound. Some of the reported applications of this compound include the synthesis of silybin analogs as anticancer agents that produce apoptosis in ovarian cancer cells through tubulin inhibition . It’s also used in the synthesis of porphyrin and boron dipyrromethene (BODIPY) derivatives for fluorescent applications .


Synthesis Analysis

The synthesis of 3-(Benzyloxy)-4-hydroxybenzaldehyde involves various reactions. For instance, it has been synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The synthesized compounds were characterized by various spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)-4-hydroxybenzaldehyde can be represented by the linear formula: (C6H5CH2O)2C6H3CHO . Its molecular weight is 318.37 .


Chemical Reactions Analysis

The chemical reactions involving 3-(Benzyloxy)-4-hydroxybenzaldehyde are diverse. For instance, it has been used in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Variability : Research has shown that bromination of 3-hydroxybenzaldehyde can result in different products, including 2-bromo-3-hydroxybenzaldehyde and 2-bromo-5-hydroxybenzaldehyde. These compounds, through further reactions, can be transformed into other complex molecules, indicating the versatility of 3-hydroxybenzaldehyde derivatives in synthetic chemistry (Otterlo et al., 2004).

  • Catalytic Functionalization : The Cu(OAc)2-catalyzed atmospheric oxidation of 4-hydroxybenzyl alcohols and ethers, including those similar to 3-(Benzyloxy)-4-hydroxybenzaldehyde, has been developed. This method emphasizes the role of such compounds in facilitating straightforward transformations into various aromatic carbonyl compounds, underlining their significance in pharmaceutical research (Jiang et al., 2014).

  • In Neolignans Synthesis : 3-Benzyloxy-4-hydroxybenzaldehyde has been used in the total synthesis of neolignans, such as americanin A and isoamericanin A. This indicates its potential as a precursor in the synthesis of complex organic compounds (Tanaka et al., 1987).

Material Science and Polymer Research

  • Linkers in Solid Phase Organic Synthesis : Benzaldehyde derivatives, including 4-hydroxybenzaldehyde, have been explored as linkers in solid-phase organic synthesis. Their utilization in forming secondary amide derivatives showcases their importance in the development of new materials and chemical intermediates (Swayze, 1997).

  • Conductive Polymer Synthesis : Bis-aldehyde monomers, related to 4-hydroxybenzaldehyde, have been synthesized and used to create electrically conductive pristine polyazomethines. This illustrates the role of such compounds in advancing materials science, particularly in the field of conductive polymers (Hafeez et al., 2019).

Biotechnological and Pharmaceutical Applications

  • Biosynthesis of Organic Compounds : The catalytic properties of 4-hydroxybenzaldehyde have been harnessed in the biosynthesis of 4-Hydroxy benzylideneacetone, an important organic synthesis intermediate. This demonstrates the compound's potential in biotechnological applications and as a precursor in synthesizing key ingredients (Zhu et al., 2022).

  • Anti-Cancer Activity of Derivatives : Studies have evaluated the anti-cancer activities of aurone derivatives synthesized from compounds including 4-hydroxybenzaldehyde. This highlights its role in the development of potential therapeutic agents (Demirayak et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 3-Benzyloxy-1-propanol, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

properties

IUPAC Name

4-hydroxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMRCRFALIQFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452197
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-4-hydroxybenzaldehyde

CAS RN

50773-56-3
Record name 3-benzyloxy-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under atmosphere of argon, to a suspension of sodium hydride (63%, 57.1 g) in anhydrous N,N-dimethylformamide (540 ml) was added a solution of 3,4-dihydroxybenzaldehyde (103.5 g) in anhydrous N,N-dimethylformamide (500 ml) dropwise slowly under cooling with ice. The reaction mixture was stirred for 30 minutes at room temperature, and to the mixture was added benzyl chloride (104 ml) under cooling with ice and it was stirred for 15 hours at room temperature. To the mixture was added water under cooling with ice, and was concentrated under reduced pressure. The residue was diluted by water and it was washed by methylene chloride. The methylene chloride layer was extracted by a 1N aqueous solution of sodium hydroxide. Combined aqueous layers were acidified by 2M hydrochloric acid and it was extracted by ethyl acetate. The organic layer was washed by a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized from chloroform to give the title compound (99.4 g) having the following physical data.
Quantity
57.1 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Quantity
103.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
104 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
COc1ccc(COc2ccc(C=O)cc2OCc2ccccc2)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

3,4-Dihydroxybenzaldehyde (30.2 g, 219 mmol) is dissolved in DMF (300 mL) and added to a suspension of NaH (60% oil, 17.2 g, 430 mmol) in DMF (500 mL) at RT. The mixture is stirred for 30 minutes and benzyl chloride (17.3 mL, 150 mmol) is added at 0° C. The reaction is stirred overnight. The solvent is removed by evaporation and the residue is dissolved in water (500 mL). The mixture is extracted three times with CH2Cl2. The aqueous layer is acidified with HOAC (100 mL). The product is precipitated and filtered, washed with water to provide 3-benzyloxy-4-hydroxybenzaldehyde.
Quantity
30.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
17.2 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
17.3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 3,4-dihydroxy benzaldehyde (40.80 gms, 0.29 mol) and ethanolic potassium hydroxide (2 N, 320 mL) benzylchloride (37.54 g, 0.29 mol) was added slowly at room temperature. The reaction mixture was stirred overnight under nitrogen. The ethanol was removed on rotavapour and remaining solution treated with ice water. For removal of dibenzyl ether alkaline solution was extracted with diethyl ether (500 ml). Then the aqueous layer was acidified with concentrated hydrochloric acid and extracted thrice with ethyl acetate (800 ml). The organic layer was dried (Na2SO4), filtered and concentrated. The crude product was purified on silica gel column using EtOAc:light petroleum (1:9) as eluent to give 3-bezyloxy-4-hydroxy benzaldehyde (19.80 g, 29%). TLC: Ethyl acetate:light petroleum (1:4), Rf=0.3; m.p: 109-111° C.; 1H NMR (CDCl3, 200 MHz): δ 5.06 (s, 2H), 6.39 (s,1H), 6.95 (d, J=8.0 Hz, 1H), 7.1-7.4 (m, 7H) and 9.57 (s, 1H).
Quantity
40.8 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of 4-[(4-Methoxyphenyl)methoxy]-3-(phenylmethoxy)benzaldehyde (25.93 g, 0.074 mol) in acetic acid (200 mL) was heated to reflux (150□C) and stirred for 2 days. The reaction mixture was concentrated in vacuo and the residue dissolved in ethyl acetate (200 mL). The organic solution was washed with water (200 mL) and 0.5M aqueous sodium hydroxide (5×200 mL). The basic extracts were combined, acidified to pH 1 with concentrated HCl and back extracted with ethyl acetate (2×300 mL). The organic solution was dried over sodium sulfate and evaporated in vacuo to a gummy solid, which was recrystallized from ethyl acetate and petroleum ether to give the product as a pale brown powder (14 g, 82%). 1H NMR (CDCl3) δ 9.84 (s, 1H, O═C—H), 6.26 (1H, s, OH), 5.20 (s, 2H, CH2Ph).
Name
4-[(4-Methoxyphenyl)methoxy]-3-(phenylmethoxy)benzaldehyde
Quantity
25.93 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 2
3-(Benzyloxy)-4-hydroxybenzaldehyde
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3-(Benzyloxy)-4-hydroxybenzaldehyde
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3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 5
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3-(Benzyloxy)-4-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Benzyloxy)-4-hydroxybenzaldehyde

Citations

For This Compound
41
Citations
H TANAKA, I KATO, K ITO - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
The condensation reaction of 3-benzyloxy-4-hydroxybenzaldehyde with 2, 3-epoxy-3-[(3, 4-dimethoxymethoxy) pheny1]-1-propanol, prepared from caffeic acid in four steps, afforded …
Number of citations: 43 www.jstage.jst.go.jp
L Zhao, JJ Zhou, XY Huang, LP Cheng, W Pang… - Chinese Chemical …, 2015 - Elsevier
A total of 11 novel combretastatin A-4 (CA-4) analogs were designed, synthesized, and evaluated for the anti-proliferative effects in tumor cells. The compounds represent four structural …
Number of citations: 15 www.sciencedirect.com
W Gu, X Chen, X Jing, X Pan - Journal of Chemical Research, 2000 - journals.sagepub.com
… Mitsunobu reaction between (1S, 2S)-6 and 3-benzyloxy-4-hydroxybenzaldehyde gave the characterised ether (1R, 2S)-7 in 81% yield.In this reaction the absolute configuration of C1-…
Number of citations: 1 journals.sagepub.com
DHR Barton, GW Kirby, JB Taylor… - Journal of the Chemical …, 1963 - pubs.rsc.org
… For the synthesis of [O-methyl-14C]-precursors 3-benzyloxy-4-hydroxybenzaldehyde was required… Methylation of 3-benzyloxy-4-hydroxybenzaldehyde with [14C]methyl iodide gave the …
Number of citations: 77 pubs.rsc.org
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1953 - ACS Publications
… 3-benzyloxy-4-hydroxybenzaldehyde, 3-hydroxy-4-methoxybenzaldehyde … 3-Benzyloxy-4-hydroxybenzaldehyde.—Colorless crystals melting at 113-114,apparently identical with that ob…
Number of citations: 12 pubs.acs.org
AD Huters, J Stambuli, RC Klix… - The Journal of …, 2021 - ACS Publications
Foslevodopa (FLD, levodopa 4′-monophosphate, 3) and foscarbidopa (FCD, carbidopa 4′-monophosphate, 4) were identified as water-soluble prodrugs of levodopa (LD, 1) and …
Number of citations: 6 pubs.acs.org
IA Pearl, DL Beyer - Journal of the American Chemical Society, 1953 - ACS Publications
N-Substituted amides of vanillic acid and 3-ethoxy-4-hydroxybenzoic acid were prepared by condensing the O-carbethoxy chlorides of these acids with the appropriate amines and …
Number of citations: 0 pubs.acs.org
W Gu, X Jing, X Pan, ASC Chan, TK Yang - Tetrahedron Letters, 2000 - Elsevier
… Advantages of the synthetic approach included: (i) 2-aryl- and 3-aryl-1,4-benzodioxane lignans can be synthesized regioselectively when 3-benzyloxy-4-hydroxybenzaldehyde and 4-…
Number of citations: 44 www.sciencedirect.com
R Fumeaux, C Menozzi-Smarrito, A Stalmach… - Organic & …, 2010 - pubs.rsc.org
… to a mixture of 3′-benzyloxy-4′-hydroxybenzaldehyde 37 and protocatechualdehyde 26 … be made in the past between 3′-benzyloxy-4′-hydroxybenzaldehyde and its 4′-benzyloxy…
Number of citations: 62 pubs.rsc.org
GW Kirby, L Ogunkoya - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
Preparative procedures are outlined for the labelling of phenols with deuterium and tritium by exchange in alkaline solution. The use of phenols, labelled with tritium at the ortho and …
Number of citations: 42 pubs.rsc.org

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